4-Chloro-2-methyl-6-(pentan-3-yl)pyrimidine
Overview
Description
4-Chloro-2-methyl-6-(pentan-3-yl)pyrimidine is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Pyrimidine Derivatives
Pyrimidine derivatives have garnered significant attention due to their wide range of biological activities and potential applications in medicinal chemistry. Research has focused on the synthesis and characterization of various pyrimidine compounds to explore their utility in different scientific and medicinal fields. One such study involves the synthesis under microwave irradiation of novel compounds like ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone. This compound was fully characterized by UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS, showcasing its potential for chemical and medicinal applications (Leyva-Acuña et al., 2020).
Optical and Electronic Properties of Pyrimidine Compounds
Another research dimension focuses on the optical and electronic properties of pyrimidine compounds. A study on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines demonstrated their synthesis and how the presence of different substituents affects their optical absorption and emission properties. This investigation highlighted the solvatochromic behavior of these compounds and their potential as colorimetric and luminescent pH sensors, which could have significant implications in the development of optical sensors and materials science (Hadad et al., 2011).
Antimicrobial and Anticancer Applications
The antimicrobial activity of pyrimidine compounds has also been a subject of investigation. Research into the synthesis and antimicrobial activity of pyrimidine salts with chloranilic and picric acids revealed that certain derivatives exhibit significant antibacterial and antifungal properties. This suggests the potential of pyrimidine derivatives in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).
Furthermore, pyrimidine derivatives have shown promise in anticancer research, with a study on 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors. This research highlighted the potential of these compounds in cancer treatment, emphasizing the importance of structure-activity relationships in the development of novel anticancer agents (Cherukupalli et al., 2018).
Properties
IUPAC Name |
4-chloro-2-methyl-6-pentan-3-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-4-8(5-2)9-6-10(11)13-7(3)12-9/h6,8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOSXCGJEZKWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NC(=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.